5-Bromo-2-(4-bromophenyl)-1H-indole
Overview
Description
5-Bromo-2-(4-bromophenyl)-1H-indole is a brominated indole derivative. Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atoms in this compound can significantly influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Many compounds similar to “5-Bromo-2-(4-bromophenyl)-1H-indole” are often used in the synthesis of pharmaceuticals and other biologically active substances . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of such compounds typically involves interaction with biological targets such as proteins or enzymes. This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, some might inhibit or activate specific enzymes, altering the metabolic pathways in which these enzymes are involved .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Many factors can influence these processes, including the compound’s chemical properties, the route of administration, and the patient’s physiological condition .
Result of Action
The result of a compound’s action can vary widely, from therapeutic effects in treating disease to potential toxicity. This largely depends on the compound’s specific targets and mode of action .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-bromophenyl)-1H-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the indole ring using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-bromophenyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can produce biaryl compounds, while oxidation can yield indole-2,3-diones .
Scientific Research Applications
5-Bromo-2-(4-bromophenyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-phenyl-1H-indole: Lacks the additional bromine atom on the phenyl ring, which may result in different reactivity and biological activity.
2-(4-Bromophenyl)-1H-indole: Similar structure but without the bromine atom on the indole ring.
5-Bromo-1H-indole: Contains only one bromine atom on the indole ring.
Uniqueness
5-Bromo-2-(4-bromophenyl)-1H-indole is unique due to the presence of two bromine atoms, which can significantly influence its chemical and biological properties. This dual bromination can enhance its reactivity in substitution and coupling reactions and may also improve its binding affinity to biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-bromo-2-(4-bromophenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIOTIVIOUCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743890 | |
Record name | 5-Bromo-2-(4-bromophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28718-97-0 | |
Record name | 5-Bromo-2-(4-bromophenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.